Dexpanthenol

Übersicht

Beschreibung

Panthenol, also known as pantothenol, is the alcohol analog of pantothenic acid (vitamin B5). It is a provitamin of B5 and is quickly oxidized to pantothenic acid in organisms. Panthenol is a viscous, transparent liquid at room temperature and is widely used in pharmaceutical, cosmetic, and personal-care products due to its moisturizing and healing properties .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Panthenol kann durch chemische Kondensation von Pantoinsäurelacton und 3-Aminopropanol synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen von D-(-)-Pantolacton mit 3-Amino-1-propanol in Abwesenheit eines Lösungsmittels, um hochreines D-Panthenol zu erhalten . Eine weitere Methode beinhaltet die Verwendung von Methylendichlorid als Lösungsmittel, gefolgt von Kristallisation und Vakuumtrocknung, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von D-Panthenol beinhaltet oft die Acylierungsreaktion von D-Pantoinsäurelacton und 3-Aminopropanol. Diese Methode wird aufgrund ihrer Einfachheit, Umweltfreundlichkeit und Eignung für die großtechnische Produktion bevorzugt .

Analyse Chemischer Reaktionen

Reaktionstypen: Panthenol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Panthenol kann mit milden Oxidationsmitteln zu Pantothensäure oxidiert werden.

Reduktion: Es kann mit Reduktionsmitteln zu seiner entsprechenden Alkoholform reduziert werden.

Substitution: Panthenol kann mit verschiedenen Reagenzien Substitutionsreaktionen eingehen, um Derivate zu bilden.

Hauptprodukte: Das Hauptprodukt, das bei der Oxidation von Panthenol entsteht, ist Pantothensäure, die eine entscheidende Rolle im Zellstoffwechsel spielt .

Wissenschaftliche Forschungsanwendungen

Dermatological Applications

Moisturizing and Skin Barrier Repair

Dexpanthenol is widely recognized for its moisturizing properties. It acts as a humectant, attracting water to the skin and enhancing hydration. Clinical studies have shown that this compound significantly improves skin barrier function and reduces transepidermal water loss (TEWL) when applied topically. For instance, a randomized controlled trial demonstrated that a 2.5% this compound formulation applied twice daily for seven days improved stratum corneum hydration and reduced TEWL compared to a placebo .

Treatment of Atopic Dermatitis

Research indicates that this compound can be beneficial in managing atopic dermatitis. In a study involving patients with this condition, topical application of this compound led to significant improvements in skin hydration and barrier function, highlighting its role in eczema management . Furthermore, this compound has been shown to promote fibroblast proliferation and accelerate re-epithelialization, essential processes for skin repair .

Wound Healing

Promotion of Healing Processes

this compound has been extensively studied for its efficacy in wound healing. In vitro and clinical studies reveal that topical application of this compound enhances the healing of superficial wounds and post-procedure recovery. For example, a study involving laser-irradiated skin showed that wounds treated with a this compound ointment exhibited faster healing rates and improved cosmetic outcomes compared to those treated with petroleum jelly .

Mechanisms of Action

The beneficial effects of this compound on wound healing are attributed to its ability to stimulate cell proliferation and increase the expression of key genes involved in the healing process, such as interleukin-1α and matrix metalloproteinase 3 . These mechanisms facilitate granulation tissue formation and re-epithelialization, crucial for effective wound closure.

Cosmetic Applications

Skin Care Products

this compound is a common ingredient in various cosmetic formulations due to its moisturizing properties. It is often included in creams, lotions, and ointments aimed at improving skin texture and elasticity. Clinical evaluations have shown that products containing this compound are well-tolerated and preferred by users for their hydrating effects .

Anti-Aging Effects

Research suggests that this compound may also play a role in anti-aging formulations. Studies indicate that it can enhance skin elasticity and reduce signs of aging by promoting collagen synthesis and improving overall skin hydration .

Respiratory Applications

Nasal Decongestants

Emerging research indicates that this compound may enhance the efficacy of nasal decongestants by protecting mucosal tissues from irritation caused by preservatives . This application is particularly relevant for patients suffering from acute rhinitis, where maintaining mucosal integrity is crucial.

Case Studies Overview

Wirkmechanismus

Panthenol is well absorbed into the skin and is quickly converted into pantothenic acid by oxidation. Pantothenic acid is then converted to acetyl coenzyme A (acetyl CoA) in the cells of the epidermis. Acetyl CoA is a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Panthenol also increases fibroblast proliferation and accelerates re-epithelialization in wound healing .

Vergleich Mit ähnlichen Verbindungen

Pantothenic Acid: The direct analog of panthenol, which is also a precursor to coenzyme A.

Arginine: An amino acid with similar moisturizing properties.

Theanine: An amino acid with calming effects on the skin.

Uniqueness: Panthenol is unique due to its dual role as a moisturizer and a precursor to an essential vitamin. Its ability to be quickly converted to pantothenic acid makes it highly effective in promoting skin health and healing .

Biologische Aktivität

Dexpanthenol, the alcohol form of pantothenic acid (vitamin B5), is widely recognized for its biological activities, particularly in dermatological and therapeutic applications. Its efficacy in promoting skin health, wound healing, and cellular regeneration has been substantiated through various studies. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits several biological activities that contribute to its therapeutic effects:

- Cell Proliferation : this compound enhances the viability and proliferation of various cell types, including dermal papilla cells (DPCs) and fibroblasts. It stimulates the expression of Ki67, a marker for cell proliferation, while reducing markers associated with apoptosis (caspase 3 and 9) and senescence (p21 and p16) .

- Anti-inflammatory Effects : It decreases myeloperoxidase secretion from granulocytes, thus reducing oxidative stress and inflammation. This action is crucial in wound healing processes where inflammation can impede recovery .

- Skin Barrier Repair : this compound improves skin hydration and barrier function by promoting re-epithelization and reducing transepidermal water loss (TEWL) .

Clinical Studies

Several clinical trials have validated the biological activities of this compound:

- Skin Irritation Protection : In a double-blind study involving 25 volunteers, this compound significantly protected against skin irritation induced by sodium lauryl sulfate (SLS). The corneometry results indicated improved skin hydration at this compound-treated sites compared to placebo .

- Wound Healing : A study on patients undergoing laser treatment for photo-damaged skin showed that wounds treated with this compound healed faster than those treated with petroleum jelly. Specifically, significant differences in wound diameter reduction and re-epithelialization were observed within the first five days post-treatment .

- Nerve Repair : Research on a rat model demonstrated that this compound enhanced nerve recovery following surgical repair of lacerated sciatic nerves. The treated group exhibited significantly reduced fibrosis compared to controls, indicating its potential role in nerve tissue regeneration .

Data Tables

The following table summarizes key findings from various studies on this compound:

Case Studies

- Atopic Dermatitis : A double-blind study involving 60 volunteers assessed the effects of a topical 2.5% this compound formulation on atopic dermatitis. Results showed significant improvements in skin hydration and barrier function after seven days of treatment .

- Penile Fracture Model : this compound was investigated for its effects on wound healing in a model of penile fracture. The compound accelerated healing and reduced complications such as fibrosis, supporting its anti-inflammatory properties .

Eigenschaften

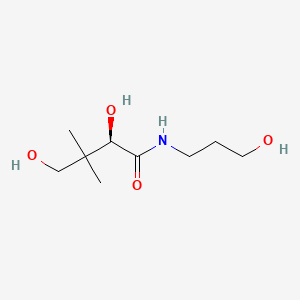

IUPAC Name |

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPLKNRPJHDVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044598 | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56323427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Panthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A that acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

16485-10-2, 81-13-0 | |

| Record name | DL-Panthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16485-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panthenol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016485102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dexpanthenol [USAN) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANTHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9CM0O67Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.